

# Avycaz (Ceftazidime-avibactam): A Head-to-Head Clinical Trial Comparison

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: Avycaz

Cat. No.: B12723627

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Avycaz**, a combination of the third-generation cephalosporin ceftazidime and the novel  $\beta$ -lactamase inhibitor avibactam, has emerged as a critical therapeutic option in an era of rising antimicrobial resistance. This guide provides an objective comparison of **Avycaz** against key comparators in pivotal head-to-head clinical trials for its approved indications: complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). The data presented is intended to support evidence-based research and development decisions.

## Mechanism of Action

Ceftazidime exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of peptidoglycan synthesis, ultimately causing bacterial cell lysis. Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that protects ceftazidime from degradation by a broad spectrum of  $\beta$ -lactamases, including Ambler class A, C, and some D enzymes. This combination restores the activity of ceftazidime against many multidrug-resistant Gram-negative pathogens.



[Click to download full resolution via product page](#)

Mechanism of action of **Avycaz** (ceftazidime-avibactam).

## Complicated Urinary Tract Infections (cUTI), Including Pyelonephritis RECAPTURE 1 & 2 Trials

The RECAPTURE program, consisting of two identical Phase 3, randomized, double-blind trials, evaluated the efficacy and safety of **Avycaz** compared to doripenem in hospitalized adults with cUTI, including acute pyelonephritis.[1][2]

- Objective: To compare the efficacy and safety of **Avycaz** with doripenem for the treatment of cUTI.[1]
- Design: Two identical Phase 3, randomized, multicenter, double-blind, double-dummy, parallel-group trials.[1][2]
- Patient Population: Hospitalized adults (18-90 years) with a diagnosis of cUTI or acute pyelonephritis and evidence of a systemic inflammatory response.[3]
- Intervention:
  - **Avycaz**: 2000 mg ceftazidime / 500 mg avibactam intravenously every 8 hours.[2]
  - Comparator: Doripenem 500 mg intravenously every 8 hours.[2]
  - Duration: Intravenous therapy for at least 5 days, with a total treatment duration of up to 10 days (or 14 days for patients with bacteremia). A switch to oral therapy (ciprofloxacin or trimethoprim/sulfamethoxazole) was permitted after 5 days.[2][4]

- Primary Endpoints:
  - FDA: 1) Patient-reported symptomatic resolution at Day 5; and 2) Combined symptomatic resolution and microbiological eradication at the Test-of-Cure (TOC) visit (Day 21-25).[1][2]
  - EMA: Microbiological eradication at the TOC visit.[1][2]
- Non-inferiority Margin: -10% for FDA endpoints and -12.5% for the EMA endpoint.[1]



[Click to download full resolution via product page](#)

## Experimental workflow of the RECAPTURE trials.

| Endpoint                                                             | Avycaz (n=393)  | Doripenem (n=417)      | Difference (95% CI)     |
|----------------------------------------------------------------------|-----------------|------------------------|-------------------------|
| <hr/>                                                                |                 |                        |                         |
| FDA Co-Primary Endpoints                                             |                 |                        |                         |
| Symptomatic Resolution at Day 5                                      | 70.2% (276/393) | 66.2% (276/417)        | 4.0% (-2.39% to 10.42%) |
| <hr/>                                                                |                 |                        |                         |
| Combined Symptomatic Resolution & Microbiological Eradication at TOC |                 |                        |                         |
| 71.2% (280/393)                                                      | 64.5% (269/417) | 6.7% (0.30% to 13.12%) |                         |
| <hr/>                                                                |                 |                        |                         |
| EMA Primary Endpoint                                                 |                 |                        |                         |
| Microbiological Eradication at TOC                                   | 77.4% (304/393) | 71.0% (296/417)        | 6.4% (0.33% to 12.36%)  |
| <hr/>                                                                |                 |                        |                         |
| Adverse Events                                                       |                 |                        |                         |
| Any Adverse Event                                                    | 38.9%           | 37.9%                  |                         |
| Serious Adverse Events                                               | 5.1%            | 4.3%                   |                         |
| <hr/>                                                                |                 |                        |                         |

Data sourced from the RECAPTURE trial publications.[\[1\]](#)[\[2\]](#)

Conclusion: In the RECAPTURE trials, **Avycaz** was non-inferior to doripenem for the FDA co-primary endpoints and demonstrated superiority for the EMA primary endpoint of microbiological eradication at the TOC visit.[\[1\]](#)[\[2\]](#) The safety profile of **Avycaz** was comparable to that of doripenem.[\[1\]](#)

## Complicated Intra-Abdominal Infections (cIAI) RECLAIM 1 & 2 Trials

The RECLAIM program, comprising two identical Phase 3, randomized, double-blind trials, compared the efficacy and safety of **Avycaz** plus metronidazole with meropenem in

hospitalized adults with cIAI.[\[5\]](#)

- Objective: To evaluate the efficacy and safety of **Avycaz** plus metronidazole versus meropenem for the treatment of cIAI.[\[5\]](#)
- Design: Two identical, prospective, randomized, multicenter, double-dummy, double-blind, comparative global studies.[\[5\]](#)
- Patient Population: Hospitalized adults (18-90 years) with cIAI requiring surgical intervention.[\[6\]](#)
- Intervention:
  - **Avycaz**: 2000 mg ceftazidime / 500 mg avibactam intravenously every 8 hours plus metronidazole 500 mg intravenously every 8 hours.[\[6\]](#)
  - Comparator: Meropenem 1 g intravenously every 8 hours.[\[6\]](#)
  - Duration: 5 to 14 days of therapy.[\[7\]](#)
- Primary Endpoint: Clinical cure at the TOC visit (28-35 days after randomization) in the microbiologically modified intent-to-treat (mMITT) population.[\[8\]](#)
- Non-inferiority Margin: -12.5%.[\[8\]](#)



[Click to download full resolution via product page](#)

Experimental workflow of the RECLAIM trials.

| Endpoint (mMITT Population) | Avycaz + Metronidazole | Meropenem       | Difference (95% CI)     |
|-----------------------------|------------------------|-----------------|-------------------------|
| <hr/>                       |                        |                 |                         |
| Primary Endpoint            |                        |                 |                         |
| Clinical Cure at TOC        | 81.6% (334/410)        | 85.1% (350/411) | -3.5% (-8.64% to 1.58%) |
| <hr/>                       |                        |                 |                         |
| Adverse Events              |                        |                 |                         |
| Any Adverse Event           | 45.2%                  | 42.9%           |                         |
| Serious Adverse Events      | 7.9%                   | 7.6%            |                         |
| <hr/>                       |                        |                 |                         |

Data sourced from the RECLAIM trial publications.[\[8\]](#)

Conclusion: In the RECLAIM trials, **Avycaz** in combination with metronidazole was non-inferior to meropenem for the treatment of cIAI.[\[8\]](#) The safety profiles of the two treatment regimens were similar.[\[8\]](#)

## Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP) REPROVE Trial

The REPROVE trial was a Phase 3, randomized, double-blind, non-inferiority study that compared the efficacy and safety of **Avycaz** with meropenem for the treatment of HABP/VABP caused by Gram-negative pathogens.[\[9\]](#)[\[10\]](#)

- Objective: To assess the efficacy and safety of **Avycaz** versus meropenem in patients with HABP/VABP.[\[10\]](#)
- Design: A multinational, Phase 3, randomized, double-blind, double-dummy, non-inferiority trial.[\[9\]](#)[\[10\]](#)
- Patient Population: Hospitalized adults with HABP or VABP.[\[9\]](#)
- Intervention:

- **Avycaz:** 2000 mg ceftazidime / 500 mg avibactam intravenously every 8 hours.[[10](#)]
- Comparator: Meropenem 1 g intravenously every 8 hours.[[10](#)]
- Duration: 7 to 14 days of therapy.[[10](#)]
- Primary Endpoints:
  - US FDA: 28-day all-cause mortality in the intent-to-treat (ITT) population.[[7](#)]
  - EMA: Clinical cure at the TOC visit (21-25 days after randomization) in the clinically modified ITT and clinically evaluable populations.[[9](#)]
- Non-inferiority Margin: 10% for the US FDA endpoint and -12.5% for the EMA endpoint.[[7](#)][[9](#)]



[Click to download full resolution via product page](#)

Experimental workflow of the REPROVE trial.

| Endpoint (ITT Population)   | Avycaz (n=436)  | Meropenem (n=434) | Difference (95% CI)    |
|-----------------------------|-----------------|-------------------|------------------------|
| US FDA Primary Endpoint     |                 |                   |                        |
| 28-Day All-Cause Mortality  | 9.6% (42/436)   | 8.3% (36/434)     | 1.5% (-2.4% to 5.3%)   |
| EMA Primary Endpoint (cITT) |                 |                   |                        |
| Clinical Cure at TOC        | 68.8% (245/356) | 73.0% (270/370)   | -4.2% (-10.7% to 2.3%) |
| Adverse Events              |                 |                   |                        |
| Any Adverse Event           | 42.2%           | 44.9%             |                        |
| Serious Adverse Events      | 18.8%           | 13.4%             |                        |

Data sourced from the REPROVE trial publications.[\[7\]](#)[\[9\]](#)

Conclusion: In the REPROVE trial, **Avycaz** was non-inferior to meropenem for the treatment of HABP/VABP with respect to 28-day all-cause mortality and clinical cure rates at the TOC visit. [\[7\]](#)[\[9\]](#) While the rates of serious adverse events were numerically higher in the **Avycaz** arm, the overall safety profiles were considered consistent with the known profiles of the individual drugs.[\[9\]](#)

## Summary

Across pivotal Phase 3 clinical trials, **Avycaz** has demonstrated non-inferiority to carbapenem comparators for the treatment of cUTI, cIAI, and HABP/VABP. In the case of cUTI, **Avycaz** showed superior microbiological eradication compared to doripenem. These findings, supported by a generally comparable safety profile, establish **Avycaz** as a valuable therapeutic alternative to carbapenems for these serious Gram-negative infections, particularly in the context of increasing antimicrobial resistance.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ceftazidime-avibactam Versus Doripenem for the Treatment of Complicated Urinary Tract Infections, Including Acute Pyelonephritis: RECAPTURE, a Phase 3 Randomized Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftazidime-avibactam Versus Doripenem for the Treatment of Complicated Urinary Tract Infections, Including Acute Pyelonephritis: RECAPTURE, a Phase 3 Randomized Trial Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy and Safety of Ceftazidime-Avibactam Plus Metronidazole Versus Meropenem in the Treatment of Complicated Intra-abdominal Infection: Results From a Randomized, Controlled, Double-Blind, Phase 3 Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomised, double-blind, phase 3 study comparing the efficacy and safety of ceftazidime/avibactam plus metronidazole versus meropenem for complicated intra-abdominal infections in hospitalised adults in Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [deposit.ub.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Ceftazidime-avibactam versus meropenem in nosocomial pneumonia, including ventilator-associated pneumonia (REPROVE): a randomised, double-blind, phase 3 non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avycaz (Ceftazidime-avibactam): A Head-to-Head Clinical Trial Comparison]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12723627#head-to-head-clinical-trial-data-for-avycaz-versus-comparators>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)